molecular formula C9H10O2 B130584 (2,3-Dihydrobenzofuran-4-yl)methanol CAS No. 209256-41-7

(2,3-Dihydrobenzofuran-4-yl)methanol

Cat. No. B130584
Key on ui cas rn: 209256-41-7
M. Wt: 150.17 g/mol
InChI Key: VMJLUQDSYMOIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06011059

Procedure details

A solution of Part A 2,3-dihydrobenzofuran-4-carboxylic acid (10 g, 61 mmol) in THF (100 mL) was stirred as LAH (4.64 g, 122 mmol) was slowly added. The mixture was heated to reflux for 30 min. The mixture was cooled and quenched cautiously with ethyl acetate and then with 1N HCl (150 mL). The mixture was then made acidic with 12N HCl until all the inorganic precipitate dissolved. The organic layer was separated, and the inorganic layer was extracted twice with ethyl acetate. The organic layers were combined, washed twice with brine, and then concentrated in vacuo. This oil was distilled to give 2,3-dihydrobenzofuran-4-methanol as a clear oil that crystallized upon cooling (8.53 g, 87.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([C:10](O)=[O:11])=[C:4]2[CH2:3][CH2:2]1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[O:1]1[C:5]2=[CH:6][CH:7]=[CH:8][C:9]([CH2:10][OH:11])=[C:4]2[CH2:3][CH2:2]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCC=2C1=CC=CC2C(=O)O
Name
Quantity
4.64 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched cautiously with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
made acidic with 12N HCl until all the inorganic precipitate dissolved
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the inorganic layer was extracted twice with ethyl acetate
WASH
Type
WASH
Details
washed twice with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
This oil was distilled

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C1=CC=CC2CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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